molecular formula C12H12N2 B1455342 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile CAS No. 202584-15-4

2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile

Cat. No. B1455342
M. Wt: 184.24 g/mol
InChI Key: CSJNAAWEEITFLB-UHFFFAOYSA-N
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Description

“2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile” is a chemical compound that has been studied for its potential applications in various fields . It is a fluorophore that has been incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine .


Synthesis Analysis

The synthesis of “2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile” involves the use of various methods and techniques . For instance, it has been synthesized using 4,5-diphenyl-1H-imidazole and 2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor .


Molecular Structure Analysis

The molecular structure of “2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile” has been analyzed using various methods such as density functional theory (DFT) and time-dependent density functional theory (TDDFT) . The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule .


Chemical Reactions Analysis

The chemical reactions involving “2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile” have been studied. For instance, it has been used in the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile” have been analyzed. It exhibits high fluorescence quantum yield and good thermal stability .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .
    • They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
    • The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
    • Substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors .
  • Biotechnological Production

    • Indole is a signalling molecule produced both by bacteria and plants .
    • Besides the natural roles, indole also has value for flavour and fragrance applications, for example, in food industry or perfumery .
    • Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
    • Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
  • Organic Light Emitting Diodes (OLEDs)

    • 4,5-diphenyl-1H-imidazole and 2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores have been synthesized and studied for their optical, thermal, electroluminescence properties .
    • Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C) .
  • Multicomponent Reactions

    • Indoles are frequently used in the synthesis of various organic compounds .
    • They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
    • The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
    • An example of this is a three-component reaction for the synthesis of functionalized 3-{1-[2-(1 H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1 H-indol-3-yl}indolin-2-ones .
  • Biological Potential

    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • This has created interest among researchers to synthesize a variety of indole derivatives .
  • Therapeutic Potential

    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
  • Chemical Sensors

    • Indole derivatives can be used in the development of chemical sensors .
    • The unique electronic properties of the indole ring system make it an excellent candidate for use in sensors that detect changes in pH, temperature, and the presence of certain ions .
  • Dyes and Pigments

    • Indole derivatives are used in the production of dyes and pigments .
    • These compounds can produce a wide range of colors, making them valuable in industries such as textiles and printing .
  • Agriculture

    • Some indole derivatives have been found to act as plant growth regulators .
    • They can enhance the growth and productivity of crops, making them useful in agriculture .
  • Environmental Science

    • Indole derivatives can be used in environmental science as indicators of pollution .
    • Certain indole compounds have been found to increase in concentration in the presence of specific pollutants, making them useful for monitoring environmental health .
  • Material Science

    • Indole derivatives have been used in the development of new materials .
    • Their unique properties make them suitable for use in a variety of applications, including the production of high-performance plastics and coatings .
  • Food Industry

    • Indole derivatives are used as flavoring agents in the food industry .
    • They can impart a variety of tastes and aromas to food products, enhancing their appeal to consumers .

properties

IUPAC Name

2-(1,6-dimethylindol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9/h3-4,7-8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJNAAWEEITFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286481
Record name 1,6-Dimethyl-1H-indole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile

CAS RN

202584-15-4
Record name 1,6-Dimethyl-1H-indole-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202584-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dimethyl-1H-indole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of potassium tert-butoxide (KOtBu) (2.21 g, 19.7 mm) in DME (30 mL) was cooled to -30° C., and treated with a solution of TosMIC (1.97 g 10.1 mm). After addition was complete, the mixture was further cooled to -60° C., treated with 1,6-dimethyl-1H-indole-3-carboxaldehyde (5.8 mm) in DME(20 mL), and stirred at that temperature for 1.5 hours. Addition of methanol (15 mL) to the cooled solution, was followed by heating to reflux temperature for 15 minutes, and evaporation of the solvent. The residue was treated with H2O (20 mL) containing acetic acid (HOAc) (0.75 mL), then extracted with CH2Cl2 (50 mL×3). The combined organic fractions were extracted with saturated NaHCO3 solution, dried over MgSO4, filtered and evaporated. Purification by flash column chromatography afforded (1,6-dimethyl-1H-indol-3-yl)-acetonitrile (0.86 g, 81%).
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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